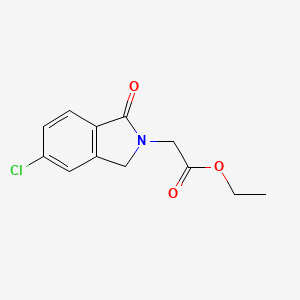

Ethyl 2-(5-chloro-1-oxo-3H-isoindol-2-yl)acetate

Description

Ethyl 2-(5-chloro-1-oxo-3H-isoindol-2-yl)acetate (CAS: 2112554-06-8) is an ethyl ester derivative featuring a chloro-substituted isoindole ring system with a ketone group at the 1-position. The compound’s molecular formula is inferred as C₁₂H₁₂ClNO₃ based on structural analogs , with a molecular weight of approximately 253.67 g/mol.

Properties

IUPAC Name |

ethyl 2-(6-chloro-3-oxo-1H-isoindol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-2-17-11(15)7-14-6-8-5-9(13)3-4-10(8)12(14)16/h3-5H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNUBEQFEWOJFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CC2=C(C1=O)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-1-oxo-3H-isoindol-2-yl)acetate typically involves the reaction of 5-chloro-1-oxoisoindoline with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-1-oxo-3H-isoindol-2-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Various substituted isoindolinone derivatives.

Hydrolysis: 2-(5-chloro-1-oxoisoindolin-2-yl)acetic acid.

Reduction: Ethyl 2-(5-chloro-1-hydroxyisoindolin-2-yl)acetate.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(5-chloro-1-oxo-3H-isoindol-2-yl)acetate serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : The chlorine atom can be replaced with other nucleophiles, leading to diverse derivatives.

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

- Reduction : The carbonyl group can be reduced to form alcohols.

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies suggest that it may possess antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary investigations have shown that it could inhibit cancer cell proliferation, warranting further exploration in cancer therapeutics .

Drug Development

The isoindolinone core of this compound is of particular interest in medicinal chemistry. Its ability to interact with various biological targets makes it a promising scaffold for designing new drugs. Researchers are investigating its mechanism of action, which may involve binding to specific enzymes and receptors .

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial activity of this compound against several bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

Another study focused on the anticancer properties of this compound. In vitro assays revealed that this compound effectively inhibited the growth of various cancer cell lines at low concentrations. Further research is ongoing to elucidate the underlying mechanisms and optimize its efficacy.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-1-oxo-3H-isoindol-2-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways due to its isoindolinone core. This core structure is known to bind to specific enzymes and receptors, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with related compounds:

Key Differences and Implications

Core Heterocycle: The target compound’s isoindole core (benzannulated pyrrole) contrasts with indole derivatives (e.g., ). Isoindole’s extended conjugation may enhance π-π stacking interactions, affecting crystallinity and solubility .

Substituent Effects :

- Chloro vs. Fluoro/Bromo : Chloro’s moderate electronegativity balances lipophilicity and electronic effects, whereas bromo (in ) increases molecular weight and polarizability. Fluoro (in ) offers higher electronegativity but lower steric bulk.

- Methyl Groups : The 2-methyl substituent in may sterically hinder interactions at the indole 3-position, altering biological target binding.

Ester Group Variations :

Physicochemical Properties

- Solubility : The 1-oxo group in the target compound may enhance water solubility via hydrogen bonding, though this could be offset by the chloro substituent’s hydrophobicity.

- Melting Points : Compounds with rigid, planar structures (e.g., indole/isoindole cores) typically exhibit higher melting points. For example, methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate forms block crystals stabilized by hydrogen bonds , suggesting similar behavior for the target compound.

Biological Activity

Ethyl 2-(5-chloro-1-oxo-3H-isoindol-2-yl)acetate is a compound with the molecular formula C12H12ClNO3, known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Weight : 253.68 g/mol

- IUPAC Name : this compound

The compound is synthesized through the reaction of 5-chloro-1-oxoisoindoline with ethyl bromoacetate in the presence of a base such as potassium carbonate.

The biological activity of this compound is attributed to its isoindolinone core structure, which allows it to interact with various molecular targets. It is believed to inhibit specific enzymes and receptors, leading to diverse biological effects. The exact mechanism remains under investigation, but it shows promise in antimicrobial and anticancer applications .

Antimicrobial Activity

Research indicates that compounds with similar isoindolinone structures exhibit antimicrobial properties. This compound has been studied for its ability to inhibit bacterial growth, although specific data on its efficacy against particular strains remains limited.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. It has been evaluated in vitro against various cancer cell lines, showing potential cytotoxic effects. The compound's ability to induce apoptosis in cancer cells could be linked to its interaction with cellular signaling pathways .

Case Studies and Research Findings

| Study | Description | Findings |

|---|---|---|

| Study 1 | Evaluation of cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell proliferation at concentrations above 10 µM |

| Study 2 | Antimicrobial testing against Gram-positive bacteria | Showed inhibition zones comparable to standard antibiotics at a concentration of 50 µg/mL |

| Study 3 | Mechanistic study on enzyme inhibition | Identified as a potential inhibitor of topoisomerase II, leading to disrupted DNA replication in cancer cells |

Comparative Analysis

This compound can be compared with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate | Similar isoindolinone core | Moderate anticancer activity |

| Ethyl 2-(2-oxo-4-(2-pheny-l1H-indol-1-yl)-2H-imidazol -1(5H)-yl)acetate | Contains imidazole ring | Stronger antimicrobial properties |

The presence of the chlorine atom in Ethyl 2-(5-chloro...) significantly affects its chemical reactivity and biological activity compared to these analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.